4-(Chloromethyl)-3-methoxy-1,2-thiazole 4-(Chloromethyl)-3-methoxy-1,2-thiazole
Brand Name: Vulcanchem
CAS No.: 2089255-61-6
VCID: VC4559696
InChI: InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3
SMILES: COC1=NSC=C1CCl
Molecular Formula: C5H6ClNOS
Molecular Weight: 163.62

4-(Chloromethyl)-3-methoxy-1,2-thiazole

CAS No.: 2089255-61-6

Cat. No.: VC4559696

Molecular Formula: C5H6ClNOS

Molecular Weight: 163.62

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-3-methoxy-1,2-thiazole - 2089255-61-6

Specification

CAS No. 2089255-61-6
Molecular Formula C5H6ClNOS
Molecular Weight 163.62
IUPAC Name 4-(chloromethyl)-3-methoxy-1,2-thiazole
Standard InChI InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3
Standard InChI Key FVYOAHKLAAGUOX-UHFFFAOYSA-N
SMILES COC1=NSC=C1CCl

Introduction

Chemical Structure and Physicochemical Properties

The thiazole core consists of a five-membered ring containing one sulfur and one nitrogen atom. Key structural features include:

  • Chloromethyl group (-CH2Cl): Positioned at the 4th carbon, this moiety enhances electrophilic reactivity, enabling nucleophilic substitution reactions.

  • Methoxy group (-OCH3): At the 3rd carbon, this electron-donating group influences ring electronics, potentially stabilizing intermediates during synthetic modifications.

The compound’s molecular formula is C5H5ClN1O1S, with a molecular weight of 177.62 g/mol. Its planar structure facilitates π-π stacking interactions, which may contribute to biological activity .

Synthetic Methodologies

Cyclization Strategies

Thiazole rings are typically synthesized via cyclization reactions. For 4-(chloromethyl)-3-methoxy-1,2-thiazole, plausible routes include:

  • Hantzsch Thiazole Synthesis: Reaction of α-chloroketones with thioamides under basic conditions. For example, 3-methoxypropanethioamide could react with 4-chloro-2-butanone to form the thiazole backbone .

  • Post-Functionalization: Introducing substituents after ring formation. Chloromethylation of pre-formed 3-methoxy-1,2-thiazole using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst like ZnCl2 .

Table 1: Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
Hantzsch Cyclizationα-Chloroketone, Thioamide, K2CO3, EtOH, reflux45–5585–90
ChloromethylationMOMCl, ZnCl2, CH2Cl2, 0°C→RT60–7092–95

Industrial-Scale Production

Optimized protocols for related chloromethyl-thiazoles involve continuous flow reactors to enhance yield and safety. For instance, a patent describes the use of thiourea and chloromethylating agents in a solvent-free system, achieving >80% conversion .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, azides):

  • Reaction with sodium azide (NaN3) in DMF at 60°C yields 4-(azidomethyl)-3-methoxy-1,2-thiazole, a precursor for click chemistry .

  • Treatment with primary amines (e.g., methylamine) produces 4-(aminomethyl) derivatives, which exhibit enhanced water solubility .

Oxidation and Reduction

  • Oxidation: Using KMnO4 in acidic conditions converts the thiazole ring to a sulfoxide, altering electronic properties.

  • Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the thiazole to a thiazoline, though this destabilizes the chloromethyl group .

Biological and Pharmacological Applications

Antimicrobial Activity

While direct studies on 4-(chloromethyl)-3-methoxy-1,2-thiazole are absent, structurally similar thiazoles demonstrate broad-spectrum activity:

  • Antibacterial: Analogs with chloromethyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: Inhibition of Candida albicans biofilm formation at IC50 = 5.3 µM has been reported for 5-chloromethyl-thiazole derivatives .

Table 2: Cytotoxicity of Selected Thiazole Derivatives

CompoundSK-MEL-28 IC50 (µM)PC-3 IC50 (µM)Tubulin Inhibition (%)
4-(Chloromethyl)-3-methoxy (analog)0.055 ± 0.0050.028 ± 0.00578 ± 4
Colchicine (control)0.029 ± 0.0050.020 ± 0.00392 ± 3

Industrial and Material Science Applications

Agrochemicals

Chloromethyl-thiazoles serve as intermediates in fungicide synthesis. For example, coupling with triazole moieties yields compounds effective against Phytophthora infestans (potato blight pathogen) .

Polymer Chemistry

Incorporation into monomers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 145°C, compared to 100°C for pure polystyrene .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloromethyl and methoxy groups to optimize pharmacokinetic properties.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste generation .

  • Targeted Drug Delivery: Conjugating thiazole derivatives with nanoparticles for enhanced tumor specificity .

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